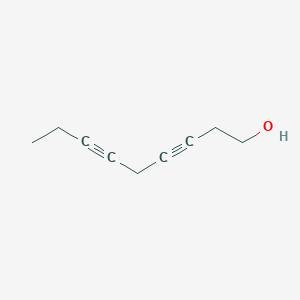



















|
REACTION_CXSMILES
|
C1(C)C=CC(S([O:10][CH2:11][CH2:12]/[CH:13]=[CH:14]\[CH2:15]/[CH:16]=[CH:17]\[CH2:18][CH3:19])(=O)=O)=CC=1.C(O)C#CCC.N1C=CC=CC=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.C(O)CC#C.C(=O)([O-])[O-].[Na+].[Na+].Cl>C(Cl)(Cl)Cl.CN(C=O)C.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cu]I.CCOCC.O>[CH2:11]([OH:10])[CH2:12][C:13]#[C:14][CH2:15][C:16]#[C:17][CH2:18][CH3:19] |f:5.6.7,11.12|
|


|
Name
|
|
|
Quantity
|
368 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#C)O
|
|
Name
|
|
|
Quantity
|
834 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1.46 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCC\C=C/C\C=C/CC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#CCC)O
|
|
Name
|
|
|
Quantity
|
1.03 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#CCC)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3.43 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture can then be stirred at room temperature for about 48 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
the organic layer can be washed successively with HCl (7 ml), 5% NaHCO3, water (7 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
to produce pent-2-ynyl p-toluenesolfonate
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase can be collected
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |